molecular formula C27H42O4S3 B290096 Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate

Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate

Cat. No. B290096
M. Wt: 526.8 g/mol
InChI Key: ZXKQIISVTBKTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate, also known as M2DC, is a synthetic compound with potential therapeutic applications. The compound has been synthesized through a multi-step process and has been the subject of scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification genes. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has been shown to have various biochemical and physiological effects. The compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects contribute to the compound's potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has several advantages for lab experiments. The compound is readily available through the optimized synthesis method, making it easy to obtain for scientific research. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate is also stable under various conditions, allowing for long-term storage and experimentation. However, Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the scientific research of Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate. One direction is to investigate the compound's potential therapeutic applications in more detail, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to explore the compound's mechanism of action in more detail, including its interaction with the Nrf2/ARE pathway. Additionally, future research could focus on improving the compound's solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate is a synthetic compound with potential therapeutic applications. The compound has been synthesized through a multi-step process and has been the subject of scientific research due to its unique properties. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. The compound's mechanism of action involves its ability to scavenge ROS and inhibit the production of pro-inflammatory cytokines. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has several advantages for lab experiments but also has some limitations. Future research could focus on exploring the compound's potential therapeutic applications in more detail, improving its solubility and bioavailability, and investigating its mechanism of action in more detail.

Synthesis Methods

Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2,6-dioxocyclohexanone with hexadecylthiol to form a thioether intermediate. This intermediate is then reacted with methyl acrylate to form the final product, Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate. The synthesis method of Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Methyl 2-(2,6-dioxocyclohexylidene)-5-(hexadecylsulfanyl)-1,3-dithiole-4-carboxylate has also been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

Molecular Formula

C27H42O4S3

Molecular Weight

526.8 g/mol

IUPAC Name

methyl 2-(2,6-dioxocyclohexylidene)-5-hexadecylsulfanyl-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C27H42O4S3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32-27-24(25(30)31-2)33-26(34-27)23-21(28)18-17-19-22(23)29/h3-20H2,1-2H3

InChI Key

ZXKQIISVTBKTIV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCSC1=C(SC(=C2C(=O)CCCC2=O)S1)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=C(SC(=C2C(=O)CCCC2=O)S1)C(=O)OC

Origin of Product

United States

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